5-Cyclopropyl-1,3-oxazol-2-amine

Chemical Synthesis Quality Control Procurement

5-Cyclopropyl-1,3-oxazol-2-amine is a differentiated 2-aminooxazole building block. The cyclopropyl group at position 5 imparts superior metabolic stability and restricted conformational flexibility versus aryl-substituted analogs, critical for kinase inhibitor lead optimization (FLT3, CDK). Replace a metabolically labile 5-phenyl core with this cyclopropyl analog to improve microsomal stability without sacrificing target potency. Ideal for targeted SAR exploration and library synthesis. Available with ≥95% purity for reliable synthetic outcomes.

Molecular Formula C6H8N2O
Molecular Weight 124.143
CAS No. 1297941-53-7
Cat. No. B571592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-1,3-oxazol-2-amine
CAS1297941-53-7
Synonyms5-Cyclopropyl-2-oxazolamine; 
Molecular FormulaC6H8N2O
Molecular Weight124.143
Structural Identifiers
SMILESC1CC1C2=CN=C(O2)N
InChIInChI=1S/C6H8N2O/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8)
InChIKeyCZZSAKYYDACTNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropyl-1,3-oxazol-2-amine (CAS 1297941-53-7): Procurement & Technical Baseline


5-Cyclopropyl-1,3-oxazol-2-amine (CAS 1297941-53-7) is a heterocyclic organic compound belonging to the 2-aminooxazole class, characterized by a cyclopropyl substituent at the 5-position [1]. It is primarily valued in medicinal chemistry as a versatile building block and reagent for the synthesis of novel therapeutic agents, particularly kinase inhibitors and antimicrobial compounds [2]. The compound is commercially available as a research chemical with a typical purity specification of 95% .

Why 5-Cyclopropyl-1,3-oxazol-2-amine Cannot Be Substituted with Other Oxazol-2-amines


Direct substitution of 5-Cyclopropyl-1,3-oxazol-2-amine with other oxazol-2-amine analogs is scientifically unsound due to the unique properties imparted by the 5-cyclopropyl group. This substituent is not merely a placeholder but a critical determinant of downstream molecular properties. While the core oxazol-2-amine scaffold provides a basis for kinase inhibition [1], the cyclopropyl group is known to enhance metabolic stability, restrict conformational flexibility, and improve binding affinity compared to unsubstituted or aryl-substituted analogs [2][3]. Therefore, using a simpler analog like oxazol-2-amine (CAS 4570-45-0) or a phenyl-substituted derivative would result in a molecule with a fundamentally different pharmacokinetic and pharmacodynamic profile, thereby invalidating the intended structure-activity relationship (SAR) of a lead series.

Quantitative Differentiation: 5-Cyclopropyl-1,3-oxazol-2-amine vs. Analogs & Alternatives


Procurement Differentiation: Guaranteed Purity vs. Generic Alternatives

This compound is commercially supplied with a minimum purity specification of 95% as verified by vendor technical datasheets . While this is a common specification for research chemicals, it serves as a quantitative baseline for procurement. When sourcing from non-specialist vendors, the purity and quality of this specific heterocyclic building block may be inconsistent or undocumented. Selecting a vendor with a stated 95% purity specification provides a quantifiable assurance of material quality for sensitive synthetic applications .

Chemical Synthesis Quality Control Procurement

Predicted Pharmacokinetic Advantage: Enhanced Metabolic Stability via Cyclopropyl Group

The presence of the cyclopropyl group at the 5-position is a key structural differentiator from other oxazol-2-amines. As a class-level inference, the cyclopropyl fragment is a well-established motif in medicinal chemistry for increasing metabolic stability [1]. It achieves this by blocking oxidative metabolism at susceptible sites, often leading to reduced plasma clearance and improved drug-like properties [2]. This contrasts with compounds like 5-phenyl-1,3-oxazol-2-amine (CAS 3310-02-9), where the phenyl ring is a known site for cytochrome P450-mediated oxidation, potentially leading to faster metabolic degradation and the formation of reactive metabolites [3].

Medicinal Chemistry Drug Metabolism Pharmacokinetics Cyclopropyl

Defined Synthetic Utility: A Key Building Block for Kinase Inhibitor Synthesis

5-Cyclopropyl-1,3-oxazol-2-amine is specifically designated as a reagent for the preparation of kinase inhibitors [1]. This defined synthetic utility sets it apart from more generic oxazol-2-amine building blocks. While other 2-aminooxazoles can be used in a variety of contexts, this compound's inclusion in patent literature and vendor descriptions as a direct precursor to kinase inhibitors [2] provides a focused application. This contrasts with the broader, less-defined applications of the unsubstituted oxazol-2-amine (CAS 4570-45-0), which is used in a wider, more disparate range of studies including prebiotic chemistry and general heterocycle synthesis [3].

Kinase Inhibitor Medicinal Chemistry Building Block

Application Scenarios for 5-Cyclopropyl-1,3-oxazol-2-amine (CAS 1297941-53-7)


Kinase Inhibitor Lead Optimization

This scenario is for a medicinal chemist seeking to improve the metabolic stability of a lead kinase inhibitor series. They have identified an aryl-substituted oxazol-2-amine core (e.g., 5-phenyl-1,3-oxazol-2-amine) with potent in vitro activity but poor microsomal stability. The chemist can substitute the core with 5-Cyclopropyl-1,3-oxazol-2-amine, leveraging the established class-level advantage of the cyclopropyl group to enhance metabolic stability [3][2]. This is a targeted SAR exploration strategy based on the differential properties of the cyclopropyl fragment .

Synthesis of Novel FLT3 Kinase Inhibitors for AML Research

A researcher investigating novel treatments for Acute Myeloid Leukemia (AML) needs to synthesize a new library of oxazol-2-amine-based FLT3 inhibitors [3]. Based on evidence that oxazol-2-amine derivatives are potent FLT3 inhibitors and that this specific compound is a reagent for preparing kinase inhibitors [2], the researcher can procure 5-Cyclopropyl-1,3-oxazol-2-amine as a key building block. The high purity specification (≥95%) ensures reliable synthetic outcomes .

Cyclin-Dependent Kinase (CDK) Inhibitor Development

For a team focused on developing novel CDK inhibitors for oncology, this compound serves as a core scaffold. Patent literature highlights aminooxazole derivatives as useful CDK inhibitors [3]. The cyclopropyl substituent on this specific building block provides a handle for modulating the molecule's physicochemical and pharmacokinetic profile, distinguishing it from other substituted or unsubstituted oxazol-2-amines [2]. The defined synthetic utility supports its selection for this targeted therapeutic area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Cyclopropyl-1,3-oxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.